molecular formula C36H38N4O8S2 B2608978 N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 325978-80-1

N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2608978
CAS RN: 325978-80-1
M. Wt: 718.84
InChI Key: ICQGISQYMWKVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C36H38N4O8S2 and its molecular weight is 718.84. The purity is usually 95%.
BenchChem offers high-quality N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research: MET Kinase Inhibition

F0011-0324 has been identified as a potential inhibitor of the MET kinase domain, which plays a crucial role in human development and tumorigenesis . By inhibiting MET kinase, this compound could be valuable in cancer research, particularly in the development of new cancer therapies targeting the MET/HGF signaling pathway.

Drug Repositioning: Antiviral to Anticancer

The compound has been suggested as a candidate for drug repositioning, originally developed for antiviral purposes, it shows promise as a type of MET inhibitor . This demonstrates the compound’s versatility and potential in contributing to the development of new therapeutic strategies across different disease domains.

Structure-Based Drug Design

Utilizing F0011-0324 in structure-based drug design is another application. Its interaction with MET kinase suggests a conformation that could serve as a new scaffold for designing drugs that target kinases in a novel way . This could lead to the development of innovative drugs with improved efficacy and specificity.

Virtual Screening and Molecular Docking

The compound emerged from a large-scale virtual screening campaign against the MET kinase domain . It serves as an example of how virtual screening and molecular docking can be used to identify new putative hits against specific targets, streamlining the drug discovery process.

Data Augmentation in Computational Models

Although not directly linked to F0011-0324, the methodologies used in its identification, such as ensemble-docking and molecular dynamics, can be applied to data augmentation strategies in computational models . This can enhance the accuracy of predictive models in various fields of research.

Ensemble-Docking Strategy Validation

The successful identification of F0011-0324 as a MET kinase inhibitor validates the ensemble-docking strategy as a cost-effective method for drug development . This approach can be applied to other targets, potentially leading to the discovery of new therapeutic compounds.

properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O8S2/c1-25-23-29(7-13-33(25)37-35(41)27-3-9-31(10-4-27)49(43,44)39-15-19-47-20-16-39)30-8-14-34(26(2)24-30)38-36(42)28-5-11-32(12-6-28)50(45,46)40-17-21-48-22-18-40/h3-14,23-24H,15-22H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQGISQYMWKVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.